molecular formula C17H28N4 B2767499 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine CAS No. 308297-51-0

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine

Cat. No.: B2767499
CAS No.: 308297-51-0
M. Wt: 288.439
InChI Key: JCEJBRWAJUJRQJ-UHFFFAOYSA-N
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Description

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine is a chemical compound known for its diverse biological activities and potential applications in various fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound has gained significant attention in scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine typically involves the reaction of 4-methylpiperazine with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-methyl-4-[(4-methylpiperazin-1-yl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-18-8-12-20(13-9-18)17(16-6-4-3-5-7-16)21-14-10-19(2)11-15-21/h3-7,17H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEJBRWAJUJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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